molecular formula C13H10IN3O B2633584 2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine CAS No. 514186-43-7

2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2633584
CAS No.: 514186-43-7
M. Wt: 351.147
InChI Key: FGNIHNRJKNGPTA-UHFFFAOYSA-N
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Description

“2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine” is a compound that belongs to the class of organic compounds known as imidazo[1,2-a]pyrimidines . It has a molecular formula of C13H10IN3O and an average mass of 351.142 Da . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of “2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine” is characterized by a fused bicyclic 5,6 heterocycle . The structure–activity relationship of this class of compounds has been studied extensively .

Scientific Research Applications

Synthesis and Derivative Formation

Studies in the Imidazole Series :The compound 2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine falls within the realm of imidazo[1,2-a]pyrimidine derivatives. These derivatives are synthesized from 2-aminopyrimidines, methyl aryl ketones, and halogens (bromine, iodine). The use of bromine, for instance, leads to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, indicating the potential for a variety of substitutions and modifications in these compounds (Kochergin et al., 2000).

Sulfenylation and Synthesis Techniques

Iodine-catalyzed Sulfenylation :An iodine-catalyzed sulfenylation process involving imidazo[1,2-a]-pyridines and -pyrimidines, using thiophenols and hydrogen peroxide in PEG400, has been documented. This method enables the formation of 3-arylthioimidazoheterocycles, showcasing the potential for diverse functionalization of the imidazo[1,2-a]pyrimidine structure (Hiebel & Berteina-Raboin, 2015).

Catalytic and Solid-Phase Synthesis

Copper Oxide Nanoparticle Catalysis :Copper oxide nanoparticles have been utilized as catalysts for synthesizing imidazo[1,2-a]pyrimidine derivatives. This method involves A3 coupling and demonstrates the influence of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of the compounds. Additionally, certain compounds in this category can act as fluorescent sensors, like the 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine for zinc ion detection, highlighting the potential for sensor applications (Rawat & Rawat, 2018).

Solid-Phase Synthesis :Solid-phase synthesis techniques for imidazo[1,2-a]pyrimidine derivatives have been explored, utilizing acid labile or base labile linkers. This approach indicates the adaptability of the compound for various synthesis methodologies, potentially opening up avenues for high-throughput or automated synthesis processes (Kazzouli et al., 2003).

Properties

IUPAC Name

2-[(4-iodophenoxy)methyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNIHNRJKNGPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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